molecular formula C18H19ClN2O B4433177 (3-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

(3-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4433177
M. Wt: 314.8 g/mol
InChI Key: HMNFQCUPTNSRSN-UHFFFAOYSA-N
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Description

(3-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is a compound belonging to the piperazine class of chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including (3-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, which includes an aza-Michael addition .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

(3-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as the dopamine transporter. It is a highly potent dopamine transporter ligand, with a dissociation constant (K_i) of 0.04 nM . This high affinity for the dopamine transporter allows it to inhibit dopamine reuptake effectively, leading to increased levels of dopamine in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

  • Etoperidone
  • Nefazodone
  • Trazodone

Comparison

Compared to similar compounds, (3-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is unique due to its high potency and selectivity for the dopamine transporter. While other compounds like etoperidone, nefazodone, and trazodone may also produce similar metabolites, this compound stands out for its specific molecular interactions and effects .

Properties

IUPAC Name

(3-chlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c1-14-5-2-3-8-17(14)20-9-11-21(12-10-20)18(22)15-6-4-7-16(19)13-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNFQCUPTNSRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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